
1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group and a 7-methyloct-1-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzyloxybenzene derivative with a suitable alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar principles but optimized for efficiency and yield. Catalysts and continuous flow reactors may be employed to enhance the reaction rates and product purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The double bond in the 7-methyloct-1-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the double bond may produce a fully saturated alkyl chain.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)-2-(oct-1-en-1-yl)benzene: Similar structure but without the methyl group on the alkyl chain.
1-(Benzyloxy)-2-(7-methyloctyl)benzene: Similar structure but with a fully saturated alkyl chain.
1-(Methoxy)-2-(7-methyloct-1-en-1-yl)benzene: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene is unique due to the presence of both a benzyloxy group and a 7-methyloct-1-en-1-yl chain, which may confer distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C22H28O |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
1-[(Z)-7-methyloct-1-enyl]-2-phenylmethoxybenzene |
InChI |
InChI=1S/C22H28O/c1-19(2)12-6-3-4-9-15-21-16-10-11-17-22(21)23-18-20-13-7-5-8-14-20/h5,7-11,13-17,19H,3-4,6,12,18H2,1-2H3/b15-9- |
Clave InChI |
DOEXLSQYXHJEHW-DHDCSXOGSA-N |
SMILES isomérico |
CC(C)CCCC/C=C\C1=CC=CC=C1OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CCCCC=CC1=CC=CC=C1OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
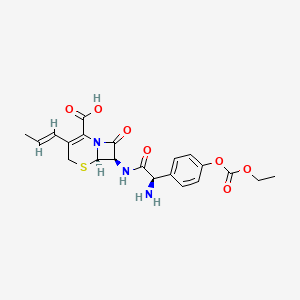
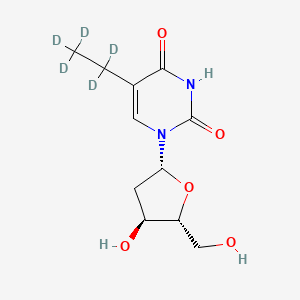
![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
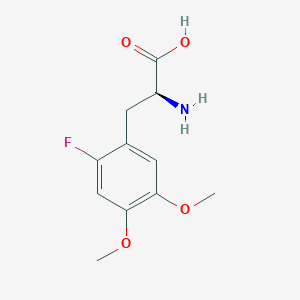
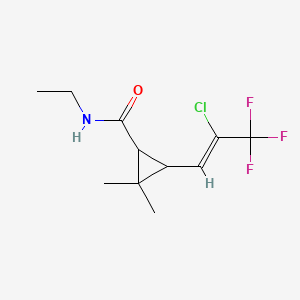
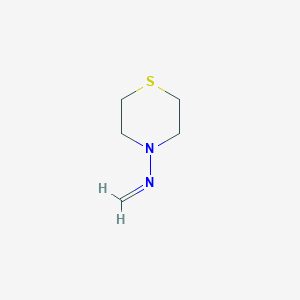
![(2S,3S,4S,5R)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849836.png)
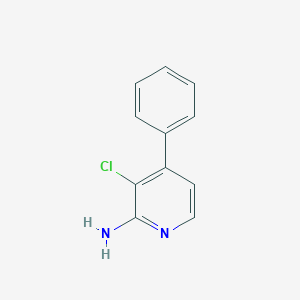

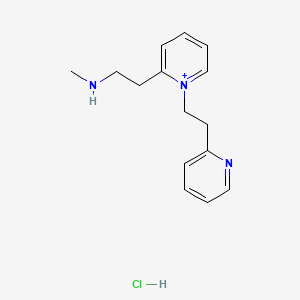

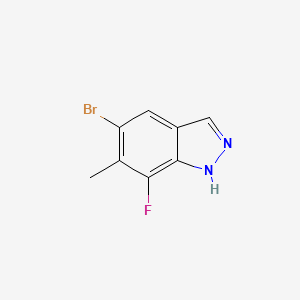
![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)
